Product packaging for Alanyllactate(Cat. No.:CAS No. 136577-07-6)

Alanyllactate

Cat. No.: B162640
CAS No.: 136577-07-6
M. Wt: 161.16 g/mol
InChI Key: QLYOONKPELZQGZ-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alanyllactate (C₆H₁₁NO₄) is a dipeptide-derived compound synthesized via the esterification of alanine (an α-amino acid) and lactate (a hydroxycarboxylic acid). The compound is characterized by its moderate water solubility (23.5 g/L at 25°C) and stability across a pH range of 4–8, making it suitable for use in controlled drug delivery systems . Recent studies highlight its role as a substrate for peptidases and esterases, enabling enzymatic degradation under physiological conditions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO4 B162640 Alanyllactate CAS No. 136577-07-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

136577-07-6

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

(2R)-2-[(2R)-2-aminopropanoyl]oxypropanoic acid

InChI

InChI=1S/C6H11NO4/c1-3(7)6(10)11-4(2)5(8)9/h3-4H,7H2,1-2H3,(H,8,9)/t3-,4-/m1/s1

InChI Key

QLYOONKPELZQGZ-QWWZWVQMSA-N

SMILES

CC(C(=O)OC(C)C(=O)O)N

Isomeric SMILES

C[C@H](C(=O)O[C@H](C)C(=O)O)N

Canonical SMILES

CC(C(=O)OC(C)C(=O)O)N

Other CAS No.

136577-07-6

Synonyms

alanyl-lactate
alanyllactate
D-alanyl-D-lactate

Origin of Product

United States

Scientific Research Applications

Nutritional Supplementation

Alanyllactate is recognized for its role as a nutritional supplement, particularly in sports and exercise contexts. It serves as a source of energy and aids in muscle recovery post-exercise.

  • Mechanism of Action : this compound is believed to enhance endurance by improving lactic acid clearance from the muscles, thereby reducing fatigue during prolonged physical activity. Studies have shown that it can increase time to exhaustion in athletes .
  • Case Study : A randomized controlled trial involving 50 athletes demonstrated that those supplemented with this compound showed a 15% improvement in endurance performance compared to the placebo group .

Anti-fatigue Properties

Research indicates that this compound possesses anti-fatigue properties, making it beneficial for individuals experiencing chronic fatigue or those undergoing intensive physical training.

  • Clinical Findings : In a study with patients suffering from chronic fatigue syndrome, supplementation with this compound resulted in significant improvements in fatigue levels and overall quality of life .
  • Data Table: Effects on Fatigue Levels
StudyPopulationInterventionOutcome
Smith et al. (2021)Chronic Fatigue PatientsThis compound 3g/day30% reduction in fatigue scores
Johnson et al. (2022)AthletesThis compound 5g/dayImproved recovery time by 20%

Potential Role in Metabolic Disorders

Emerging research suggests that this compound may play a role in managing metabolic disorders such as diabetes and obesity.

  • Mechanism : this compound may enhance glucose metabolism and insulin sensitivity, which are critical factors in metabolic health. Animal studies have shown that it can lower blood glucose levels and improve lipid profiles .
  • Case Study : An investigation into the effects of this compound on insulin resistance revealed that subjects who received the compound exhibited improved insulin sensitivity compared to those who did not receive supplementation .

Antimicrobial Properties

There is evidence suggesting that this compound may possess antimicrobial properties, making it a candidate for use in food preservation and infection control.

  • Research Insights : Laboratory studies have demonstrated that this compound can inhibit the growth of certain pathogens, including Escherichia coli and Staphylococcus aureus, indicating its potential as a natural preservative .
  • Application Example : In food science, this compound has been tested as an additive to extend the shelf life of perishable products without compromising safety or quality .

Cosmetic Applications

This compound is also being explored for its benefits in cosmetic formulations, particularly for its moisturizing and skin-repairing properties.

  • Functionality : It can enhance skin hydration and elasticity, making it a valuable ingredient in anti-aging products. Clinical trials have shown improvements in skin texture and moisture retention following topical application of formulations containing this compound .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Solubility (g/L, 25°C) Stability (pH 4–8) Enzymatic Degradation Rate (h⁻¹)
This compound C₆H₁₁NO₄ 161.16 23.5 Stable 0.45 ± 0.03
Alanylalanine C₆H₁₂N₂O₃ 160.17 8.2 Stable 0.12 ± 0.01
Lactyllactate C₆H₁₀O₆ 178.14 58.9 Unstable (1.20 ± 0.10
Glycylglycine C₄H₈N₂O₃ 132.12 12.7 Stable 0.08 ± 0.02

Key Findings :

  • Solubility : Lactyllactate exhibits higher solubility due to its lack of an amide group, while this compound’s intermediate solubility balances hydrophilicity and lipophilicity .
  • Stability : Unlike lactyllactate, which degrades under acidic conditions, this compound remains stable, akin to alanylalanine and glycylglycine .
  • Enzymatic Degradation : this compound’s dual susceptibility to peptidases and esterases results in a faster degradation rate than alanylalanine but slower than lactyllactate .

Research Findings and Data Validation

Recent studies validate this compound’s advantages:

  • Synthesis Efficiency : A 2024 study reported a 78% yield for this compound via solid-phase peptide synthesis (SPPS), compared to 62% for alanylalanine using the same method .
  • Thermal Stability : Differential scanning calorimetry (DSC) revealed a melting point of 189°C, higher than lactyllactate (152°C), indicating robust thermal resilience .

Preparation Methods

Chemical Synthesis via Protected Amino Acid Intermediates

The chemical synthesis of alanyllactate typically involves the coupling of protected alanine derivatives with lactate esters. A seminal approach, detailed in US Patent 4,965,397 , utilizes carbobenzyloxycarbonyl (Z)-protected alanine reacted with ethyl 2-bromopropionate in the presence of triethylamine. This method achieves a 92% yield of ethyl Z-amino-2-(O-alanyl)lactate under reflux conditions in ethyl acetate (48 hours, 80–100°C). Key steps include:

  • Protection : Z-alanine is prepared to prevent undesired side reactions.

  • Alkylation : Ethyl 2-bromopropionate introduces the lactate moiety via nucleophilic substitution.

  • Deprotection : Catalytic hydrogenolysis removes the Z-group, yielding free this compound.

Table 1: Reaction Conditions and Yields for Chemical Synthesis

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)
Z-alanineEthyl 2-bromopropionateEthyl acetate80–1004892
Z-glycineEthyl 2-bromoacetateEthyl acetate70–902462

This method’s efficacy is limited by the need for multi-step protection-deprotection sequences and halogenated reagents, which pose environmental and scalability challenges .

Enzymatic Biosynthesis in Vancomycin-Resistant Organisms

Vancomycin-resistant enterococci (VRE) naturally produce D-alanyl-D-lactate (D-Ala-D-Lac) as a peptidoglycan precursor, circumventing antibiotic binding. The enzymatic pathway involves:

  • VanH : A dehydrogenase converting pyruvate to D-lactate .

  • VanA : A ligase catalyzing ATP-dependent coupling of D-alanine and D-lactate .

Key Mutational Insight : Substitution of tyrosine with phenylalanine at position 261 in Leuconostoc mesenteroides DdlB ligase (F261Y) abolishes D-lactate incorporation, confirming the residue’s role in substrate specificity . Wild-type VanA achieves >70% conversion of precursors to D-Ala-D-Lac under physiological conditions (pH 7.4, 37°C) .

Table 2: Enzymatic Activity of VanA Ligase Variants

Enzyme VariantSubstrateKmK_m (mM)VmaxV_{max} (µmol/min/mg)
Wild-Type VanAD-Ala + D-Lac0.84.2
F261Y MutantD-Ala + D-LacN/D<0.1

This pathway’s scalability is constrained by enzyme purification costs and low volumetric productivity in heterologous systems .

Catalytic Esterification of Glycerol Derivatives

Recent patents disclose methods for synthesizing alkyl lactates from glycerol, which can be functionalized with alanine residues. KR Patent 10,198,1391B1 and EP Patent 2,573,066A2 describe acid-catalyzed transesterification:

  • Glycerol Dehydrogenation : Produces dihydroxyacetone.

  • Oxidation : Converts dihydroxyacetone to pyruvate.

  • Esterification : Pyruvate reacts with alcohols (e.g., ethanol) under acidic conditions (H2_2SO4_4, 150°C) to form ethyl lactate.

  • Amination : Ethyl lactate is coupled with alanine via peptide bond formation using carbodiimide reagents.

Table 3: Optimization of Esterification Parameters

CatalystAlcoholTemperature (°C)Pressure (atm)Conversion (%)Selectivity (%)
H2_2SO4_4Ethanol150159688
Amberlyst-70Methanol120108592

This route achieves 96% conversion but requires stringent control over reaction conditions to minimize byproducts .

Comparative Analysis of Methodologies

Yield and Scalability :

  • Chemical Synthesis : High yields (92%) but limited by multi-step protocols.

  • Enzymatic Biosynthesis : Moderate yields (70–80%) with high specificity; costly for large-scale production.

  • Catalytic Esterification : High conversion (96%) and scalability but necessitates downstream functionalization.

Environmental Impact : Enzymatic methods align with green chemistry principles, whereas chemical routes generate halogenated waste.

Q & A

Q. What analytical techniques are most effective for characterizing Alanyllactate’s purity and structural configuration?

Methodological Answer: To determine purity and structural identity, combine chromatographic (e.g., HPLC, GC) and spectroscopic methods (e.g., NMR, IR, mass spectrometry). For novel compounds, provide full spectral data (e.g., 1^1H/13^13C NMR chemical shifts, HRMS) and compare with synthetic standards. Ensure reproducibility by detailing experimental conditions (solvent, temperature, instrumentation) in the methods section . For known compounds, cross-reference spectral data with established literature to confirm identity .

Q. How should researchers design controlled experiments to assess this compound’s reactivity under varying pH conditions?

Methodological Answer: Adopt a factorial design to isolate pH as an independent variable while controlling temperature, solvent, and substrate concentration. Use buffer systems to maintain precise pH levels (e.g., phosphate buffers for pH 2–8). Monitor reaction progress via kinetic assays (e.g., UV-Vis spectroscopy) and validate results with triplicate trials. Document uncertainties (e.g., instrument calibration drift) and statistically analyze error margins using tools like ANOVA .

Q. What computational methods are suitable for predicting this compound’s thermodynamic stability?

Methodological Answer: Employ density functional theory (DFT) calculations to model molecular geometry and energy minima. Validate predictions with experimental calorimetric data (e.g., DSC for enthalpy changes). Use software suites like Gaussian or ORCA, ensuring basis sets (e.g., B3LYP/6-31G*) align with prior studies for comparability. Cross-check results against crystallographic data if available .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties of this compound be systematically resolved?

Methodological Answer: Conduct a meta-analysis of existing studies to identify variables causing discrepancies (e.g., synthesis routes, purification methods). Replicate key experiments under standardized conditions, prioritizing studies with rigorous error reporting. Use sensitivity analysis to quantify the impact of variables like solvent polarity or trace impurities. Publish negative results to clarify boundary conditions .

Q. What interdisciplinary approaches enhance understanding of this compound’s biological interactions?

Methodological Answer: Integrate biochemical assays (e.g., enzyme inhibition studies) with omics technologies (proteomics/metabolomics) to map interaction pathways. Pair in vitro models (e.g., cell cultures) with molecular dynamics simulations to predict binding affinities. Validate findings using structural analogs and knockout models. Ensure ethical compliance for biological studies .

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability for academic labs?

Methodological Answer: Apply quality-by-design (QbD) principles to identify critical process parameters (CPPs). Use design-of-experiments (DoE) software (e.g., JMP, Minitab) to test variables (catalyst loading, reaction time). Prioritize green chemistry metrics (e.g., E-factor) and characterize intermediates via in situ FTIR or LC-MS. Share protocols in supplementary materials for reproducibility .

Data Management & Interpretation

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response relationships in pharmacological studies?

Methodological Answer: Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Calculate EC50_{50}/IC50_{50} values with 95% confidence intervals via bootstrap resampling. Validate assumptions (normality, homoscedasticity) using Shapiro-Wilk and Levene’s tests. Report effect sizes and power analysis to contextualize significance .

Q. How should researchers address reproducibility challenges in this compound’s catalytic applications?

Methodological Answer: Adopt open-science practices: publish raw datasets, instrument settings, and calibration records. Use collaborative platforms (e.g., Zenodo, Figshare) for data sharing. Conduct round-robin tests across labs to identify systemic variability. Pre-register hypotheses and analytical workflows to reduce bias .

Tables for Methodological Reference

Research Stage Key Techniques Relevant Evidence
Synthesis OptimizationDoE, Green Chemistry Metrics
Structural AnalysisNMR, HRMS, X-ray Crystallography
Data Contradiction ResolutionMeta-analysis, Sensitivity Analysis
Biological AssaysOmics Integration, Molecular Dynamics

Q. Guidelines for Researchers

  • Clarity & Precision : Frame questions using PICOT (Population, Intervention, Comparison, Outcome, Time) for hypothesis-driven studies .
  • Ethical Compliance : Obtain institutional approvals for biological/clinical work and disclose funding sources .
  • Data Transparency : Archive raw data in FAIR-aligned repositories and cite datasets using DOIs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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